Galbeta1,3GlcNAc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

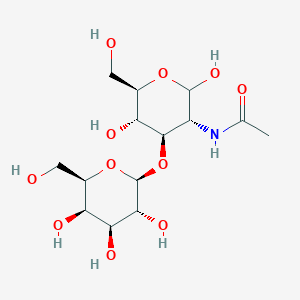

Beta-D-Galp-(1->3)-D-GlcpNAc is an amino disaccharide consisting of beta-D-galactose linked via a (1->3)-glycosidic bond to N-acetyl-D-glucosamine. It has a role as an epitope. It is an amino disaccharide and a glucosamine oligosaccharide.

Aplicaciones Científicas De Investigación

Cancer Diagnostics and Prognosis

One of the prominent applications of Galbeta1,3GlcNAc is in the field of oncology. The National Cancer Institute (NCI) has developed a monoclonal antibody that specifically targets the GalNAc1-3Gal antigen present in human carcinomas. This antibody is utilized for immunohistochemical staining, allowing for the identification and characterization of various cancers, including cervical cancer. Its potential as a prognostic marker highlights its importance in cancer diagnostics .

Case Study: Breast Cancer

Research has indicated that glycoproteins terminating in alpha-GalNAc residues, which are structurally related to this compound, can predict unfavorable prognoses in breast cancer. In a study involving 87 breast cancer patients, 85% expressed ligands that bound to Helix pomatia lectin (HPA), suggesting a complex profile of glycans that may contribute to aggressive cancer behavior . This underscores the relevance of carbohydrate structures like this compound in understanding tumor biology and patient outcomes.

Glycosylation and Glycoprotein Biosynthesis

This compound is integral to the biosynthesis of N-glycans and plays a crucial role in glycosylation processes. The enzyme beta1,3-galactosyltransferase (GALT1) is essential for adding beta1,3-linked galactose residues to N-glycan structures. This process is vital for the formation of Lewis a epitopes in plants and contributes to the functionality of glycoproteins .

Case Study: Insect Glycoproteins

Recent studies have provided evidence for the occurrence of this compound beta 1-4Man units in N-glycans from insect glycoproteins. The identification of GALT1 as a key enzyme in this process highlights its significance in the biosynthesis of complex glycan structures . The ability to manipulate these pathways could lead to advancements in biotechnology and therapeutic development.

Immunological Applications

This compound also has implications in immunology. For instance, F9 fimbriae from uropathogenic Escherichia coli have been shown to recognize terminal Galbeta1-3GlcNAc structures. This interaction suggests potential avenues for developing vaccines or therapeutics targeting bacterial infections by exploiting these glycan interactions .

Case Study: Tumor Cell Isolation

Monoclonal antibodies specific to the terminal disaccharide Galbeta1-3GlcNAc have been successfully used to isolate tumor cells from body fluids. Such applications demonstrate the utility of this carbohydrate structure in both diagnostic and therapeutic contexts within oncology .

Propiedades

Fórmula molecular |

C14H25NO11 |

|---|---|

Peso molecular |

383.35 g/mol |

Nombre IUPAC |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 |

Clave InChI |

HMQPEDMEOBLSQB-RPHKZZMBSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.